molecular formula C11H15N3O4S B13242622 N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide

N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide

Cat. No.: B13242622
M. Wt: 285.32 g/mol
InChI Key: TXNMIAPNKFHFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C11H15N3O4S. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-(cyclopropylamino)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Cyclopropylamino)ethyl]-4-nitrobenzene-1-sulfonamide
  • N-[2-(Cyclopropylamino)ethyl]-2,4-dimethylaniline

Uniqueness

N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and sulfonamide groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research .

Properties

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

N-[2-(cyclopropylamino)ethyl]-2-nitrobenzenesulfonamide

InChI

InChI=1S/C11H15N3O4S/c15-14(16)10-3-1-2-4-11(10)19(17,18)13-8-7-12-9-5-6-9/h1-4,9,12-13H,5-8H2

InChI Key

TXNMIAPNKFHFGC-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.